molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B3029482
M. Wt: 222.27
InChI Key: JJJDYTDZPDRXCF-UHFFFAOYSA-N
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Patent
US07429664B2

Procedure details

A solution of thiocarbamate (1.95 g, 12.2 mmol, 2.11 eqiv) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (1.30 g, 5.78 mmol, 1.00 eqiv), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven to provide 1.65 g (95%) of product as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate to provide pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, DMSO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][C:5]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.Br.NC1SC2C=CC(C(OCC)=O)=CC=2N=1>>[NH2:2][C:3]1[S:4][C:5]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC=1SC2=C(N1)C=CC=C2C(=O)OCC
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC=1SC2=C(N1)C=C(C=C2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL)
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized form ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC=C2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.